molecular formula C7H3BrF3N3 B2892594 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1780827-96-4

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2892594
CAS No.: 1780827-96-4
M. Wt: 266.021
InChI Key: NIPKJLIEDMZQKJ-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine-2-amine with hydrazine derivatives under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazolopyridine derivatives.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antifungal agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of triazolopyridine derivatives with biological targets.

    Material Science: The compound is also explored for its potential use in material science, particularly in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine: This compound has similar structural features but lacks the bromine atom.

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-A]pyrazine: Another similar compound with a different substitution pattern on the triazole ring.

Uniqueness

The presence of both bromine and trifluoromethyl groups in 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine makes it unique compared to other triazolopyridine derivatives. These substituents enhance its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-13-12-5-2-1-4(3-14(5)6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKJLIEDMZQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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